N-(thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Description

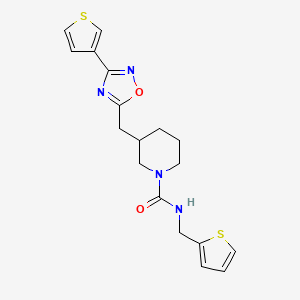

This compound features a piperidine core substituted at the 3-position with a methyl group linked to a 1,2,4-oxadiazole ring. The oxadiazole is further substituted with a thiophen-3-yl group, while the carboxamide nitrogen is functionalized with a thiophen-2-ylmethyl moiety.

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S2/c23-18(19-10-15-4-2-7-26-15)22-6-1-3-13(11-22)9-16-20-17(21-24-16)14-5-8-25-12-14/h2,4-5,7-8,12-13H,1,3,6,9-11H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSISMXZZFTIOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCC2=CC=CS2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a complex heterocyclic compound that incorporates thiophene and oxadiazole moieties, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is with a molecular weight of 388.5 g/mol. The structure includes:

- A piperidine ring,

- A thiophene ring,

- An oxadiazole ring.

Anticancer Activity

Compounds containing oxadiazole derivatives have shown significant anticancer properties. For instance, a study highlighted that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The IC50 values for some derivatives were reported to be around 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity .

Antimicrobial Activity

The compound has demonstrated antibacterial properties against various strains. For example, derivatives of 1,2,4-oxadiazoles have shown activity against Salmonella typhi and Bacillus subtilis, with some compounds exhibiting strong inhibition against urease .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. It has shown inhibitory effects on several enzymes including:

- Acetylcholinesterase : Important for neurotransmission.

- Carbonic Anhydrase : Involved in maintaining acid-base balance.

Studies indicate that certain derivatives lead to significant inhibition with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

- Substitution Patterns : Variations in substituents on the thiophene and oxadiazole rings can enhance or reduce bioactivity.

- Ring Modifications : Alterations in the piperidine structure can lead to changes in potency and selectivity against specific biological targets .

Case Studies

Several studies have focused on synthesizing similar compounds to evaluate their biological activities:

- Synthesis and Evaluation : A study synthesized various 1,2,4-oxadiazole derivatives and tested them against different cancer cell lines, revealing promising anticancer activity .

- Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins, providing insights into their mechanism of action .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Oxadiazole Substituent Variations

- Cyclopropyl-substituted Oxadiazole: The compound 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS 1706233-02-4) replaces the thiophen-3-yl group with a cyclopropyl ring.

- Fluorophenyl-substituted Oxadiazole: 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) demonstrates anti-tubercular activity (docking score: −9.9 kcal/mol against InhA vs. isoniazid’s −5.6 kcal/mol).

Carboxamide Substituent Variations

- Thiophen-2-yl vs. Thiophen-2-ylmethyl :

The compound 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 1705549-84-3) lacks the methylene linker, reducing steric bulk. This may alter binding kinetics or solubility compared to the target compound’s thiophen-2-ylmethyl group .

Key Observations:

- Anti-TB Potential: C22’s fluorophenyl group confers strong binding to InhA, a critical Mycobacterium tuberculosis target. The target compound’s thiophene substituents may offer alternative binding modes but require validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.